

Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Morpholinobenzaldehyde Derivatives

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Compound of Interest

Compound Name: 2-Morpholinobenzaldehyde

Cat. No.: B119794

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bioactive compounds through the reaction of **2-morpholinobenzaldehyde** with active methylene compounds. This document details the synthetic protocols, summarizes key quantitative data, and explores the potential therapeutic applications and mechanisms of action of the resulting chalcone derivatives.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. They serve as versatile precursors for the synthesis of various flavonoids and isoflavonoids. The incorporation of a morpholine moiety is a common strategy in drug design to enhance pharmacokinetic properties and biological activity. The reaction of **2-morpholinobenzaldehyde** with active methylene compounds via Knoevenagel or Claisen-Schmidt condensation provides a straightforward route to novel chalcone derivatives with potential applications in antimicrobial and anticancer therapies.

Synthesis of 2-Morpholinobenzaldehyde

A common method for the synthesis of morpholinobenzaldehydes is the nucleophilic aromatic substitution of a fluorobenzaldehyde with morpholine. While a specific protocol for the 2-isomer is not readily available in the provided search results, a reliable protocol for the synthesis of 4-morpholinobenzaldehyde can be adapted. This involves the reaction of 2-fluorobenzaldehyde with morpholine in the presence of a base like potassium carbonate in a suitable solvent such as DMF at an elevated temperature.^[1]

General Reaction Scheme:

Reaction of 2-Morpholinobenzaldehyde with Active Methylene Compounds

The primary methods for reacting **2-morpholinobenzaldehyde** with active methylene compounds are the Knoevenagel and Claisen-Schmidt condensations. These reactions are typically base-catalyzed and result in the formation of a new carbon-carbon double bond, yielding α,β -unsaturated products.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing a highly acidic methylene group (e.g., malononitrile, ethyl cyanoacetate).^{[2][3][4]}

Experimental Protocol: Reaction with Malononitrile

- **Reactant Preparation:** In a round-bottom flask, combine **2-morpholinobenzaldehyde** (1 equivalent) and malononitrile (1.1 equivalents).
- **Solvent and Catalyst:** Add a suitable solvent such as ethanol or a green solvent system like water-glycerol.^[5] Introduce a catalytic amount of a weak base, for instance, piperidine or gallium chloride under solvent-free conditions.
- **Reaction Conditions:** Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, the product can be isolated by filtration if it precipitates. The crude product is then washed with cold water and can be further purified by

recrystallization from a suitable solvent like ethanol to yield the corresponding 2-(2-morpholinobenzylidene)malononitrile.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde (with no α -hydrogens) and a ketone.^{[6][7][8]}

Experimental Protocol: Reaction with a Substituted Acetophenone

- **Reactant Preparation:** In a round-bottom flask, dissolve equimolar amounts of **2-morpholinobenzaldehyde** and a substituted acetophenone (e.g., 4-chloroacetophenone) in ethanol.
- **Catalyst Addition:** Cool the mixture in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise while stirring.
- **Reaction Conditions:** Allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using TLC.
- **Work-up and Purification:** Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure chalcone derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of chalcone derivatives analogous to those prepared from **2-morpholinobenzaldehyde**.

Table 1: Synthesis of Chalcone Derivatives - Reaction Conditions and Yields

Aldehyde	Active Methylene Compound	Catalyst/Solvent	Reaction Time	Yield (%)	Reference
Benzaldehyde	Acetophenone	NaOH / Ethanol	24 h	59	[9]
Substituted Benzaldehydes	Substituted Acetophenones	ZnFe ₂ O ₄ / Microwave	5-10 min	90-98	[7]
Benzaldehyde	Malononitrile	GaCl ₃ / Solvent-free	5-10 min	95	[5]
Aromatic Aldehydes	Ethyl Cyanoacetate	DBU / Water	20-60 min	86-96	[3]

Table 2: Biological Activity of Morpholino-Chalcone Analogues

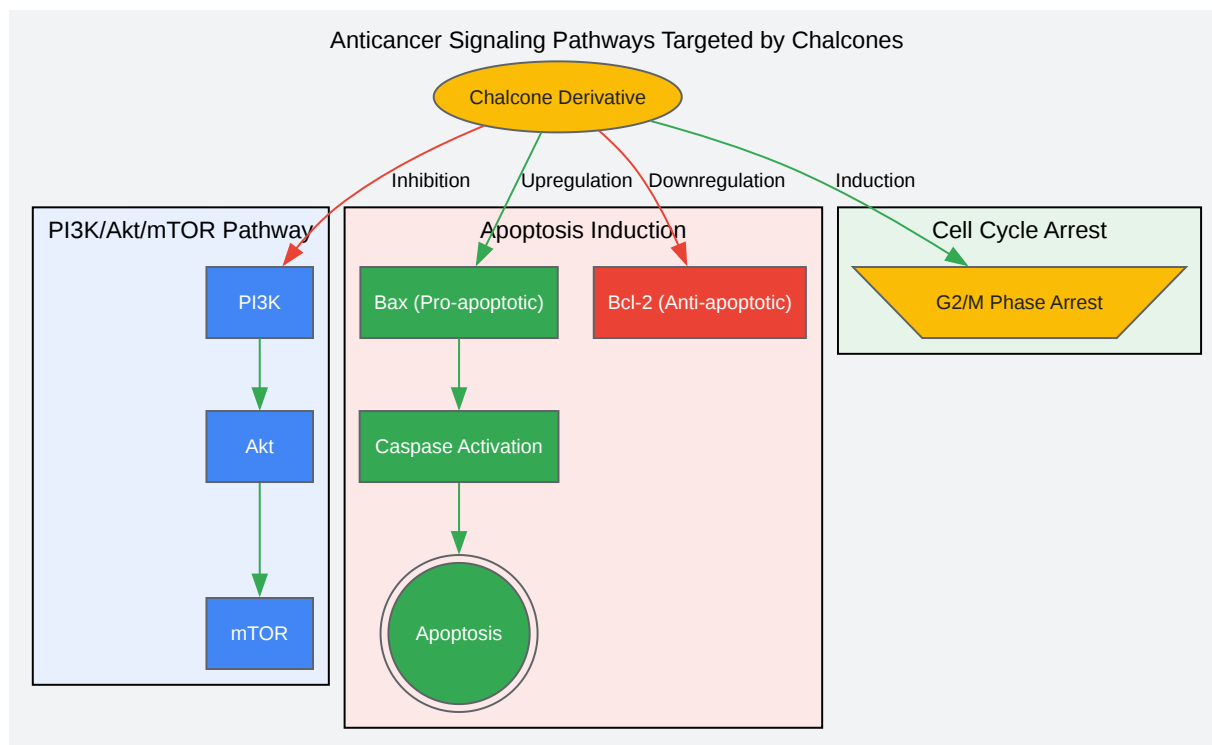
Compound Type	Biological Activity	Cell Line / Organism	IC50 / MIC	Reference
Morpholinoalkoxychalcones	Antibacterial	Enterococcus faecalis	0.6 mM	[10][11]
Morpholinoalkoxychalcones	Antifungal	Aspergillus niger, Candida albicans	2.04 mM	[10][11]
Triazene-appended morpholine chalcones	Cytotoxicity	MDA-MB-231 (Breast Cancer)	20 μ M	[12]
Triazene-appended morpholine chalcones	Cytotoxicity	SW480 (Colon Cancer)	12.5 μ M	[12]
Morpholine-based chalcones	MAO-B Inhibition	-	0.030 μ M	[13]
Morpholine-based chalcones	Acetylcholinesterase Inhibition	-	6.1 μ M	[13]
2,4-dihydroxychalcones	Antibacterial	Staphylococcus spp. (including MRSA)	19.5 - 125 μ g/mL	[14]
2,4-dihydroxychalcones	Antifungal	Candida albicans	15.6 - 32.3 μ g/mL	[14]

Mandatory Visualizations

General Workflow for Synthesis and Evaluation

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Caption: A logical workflow for the synthesis and biological evaluation of **2-morpholinobenzaldehyde** derivatives.



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Caption: Overview of key anticancer signaling pathways modulated by chalcone derivatives.

Applications and Mechanisms of Action

Derivatives of **2-morpholinobenzaldehyde**, particularly the resulting chalcones, have shown promise in several therapeutic areas.

Antimicrobial Activity

Chalcones containing a morpholine moiety have demonstrated both antibacterial and antifungal properties.^{[10][11]} The α,β -unsaturated ketone system is a key pharmacophore, acting as a

Michael acceptor that can react with nucleophilic residues in microbial enzymes and proteins, leading to cell death. The morpholine group can enhance the solubility and cell permeability of the compounds, contributing to their overall efficacy.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of chalcones against various cancer cell lines.[12][15][16][17] The anticancer mechanisms of chalcones are multifaceted and include:

- **Induction of Apoptosis:** Chalcones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases.[18]
- **Cell Cycle Arrest:** These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[19]
- **Inhibition of Signaling Pathways:** Chalcones are known to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[18]
- **Anti-angiogenic Effects:** Some chalcones can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.[20]
- **Generation of Reactive Oxygen Species (ROS):** Certain chalcones can induce oxidative stress within cancer cells, leading to apoptosis.[12]

The presence of the morpholine ring can influence the cytotoxicity and selectivity of the chalcone derivatives.

Conclusion

The reaction of **2-morpholinobenzaldehyde** with active methylene compounds provides an efficient and versatile route to a library of novel chalcone derivatives. These compounds serve as promising scaffolds for the development of new therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery. The detailed protocols and compiled data in

these application notes offer a valuable resource for researchers aiming to synthesize and evaluate these potent bioactive molecules. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds for specific therapeutic targets.

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